molecular formula C10H11Cl2NO2 B12108377 Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt

Cat. No.: B12108377
M. Wt: 248.10 g/mol
InChI Key: ZRQARLLXTQDKBQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a chemical compound that combines the properties of benzoic acid, azetidine, and chlorine. This compound is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt typically involves the following steps:

    Formation of 5-(3-azetidinyl)-2-chlorobenzoic acid: This can be achieved by reacting 2-chlorobenzoic acid with azetidine under specific conditions.

    Conversion to Hydrochloride Salt: The resulting 5-(3-azetidinyl)-2-chlorobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Benzoic acid derivatives are well-known for their antimicrobial qualities. The introduction of the azetidinyl moiety in benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt may enhance its efficacy against various bacterial strains. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity, making this derivative a candidate for further research in antimicrobial drug development.

Antitumor Activity
Research into benzoic acid derivatives has revealed potential antitumor properties. For instance, certain derivatives have been identified as inhibitors of eIF4E, a protein involved in cancer cell proliferation. The structural modifications present in this compound could potentially enhance its effectiveness as an antitumor agent .

Inflammation Modulation
The compound's unique structure may also contribute to its anti-inflammatory properties. Similar benzoic acid derivatives have shown promise in reducing pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory conditions .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of benzoic acid have been shown to interact with polyketide synthases, which are crucial for the biosynthesis of various natural products. This interaction could lead to the development of novel inhibitors for therapeutic applications .

Drug Formulation
Due to its enhanced solubility in water as a hydrochloride salt, this compound can be effectively utilized in drug formulations. Its properties make it suitable for oral or injectable pharmaceutical preparations, allowing for better bioavailability and absorption in biological systems.

Toxicological Studies

Safety Profile Assessment
Toxicological studies are critical when evaluating new pharmaceutical compounds. Initial assessments suggest that this compound exhibits a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with lower incidences of gastric mucosal damage observed in animal models .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound can be approached through various synthetic routes involving the chlorination of benzoic acid followed by the introduction of the azetidinyl group through nucleophilic substitution reactions .

Characterization Techniques
Characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt involves its interaction with specific molecular targets. The azetidine ring and chlorine atom play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-(3-azetidinyl)-2-chloro: This compound is similar but lacks the hydrochloride salt form.

    Benzoic acid, 5-(3-azetidinyl)-2-bromo: Similar structure with a bromine atom instead of chlorine.

    Benzoic acid, 5-(3-azetidinyl)-2-fluoro: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the azetidine ring and chlorine atom also contributes to its distinct chemical and biological properties.

Biological Activity

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety substituted with a 3-azetidinyl group and a chlorine atom. The presence of the azetidine ring is significant as it can influence the compound's interaction with biological targets.

Structural Formula

C10H10ClNO2\text{C}_{10}\text{H}_{10}\text{ClN}\text{O}_2
PropertyValue
Molecular Weight215.65 g/mol
SolubilitySoluble in water
pKa4.2

Antiviral Activity

Research indicates that compounds similar to benzoic acid derivatives exhibit antiviral properties. For instance, studies on biaryl amide derivatives have shown significant anti-HCV activity, suggesting that modifications to the benzoic acid structure can enhance its antiviral efficacy . The azetidine ring may contribute to this activity by improving binding affinity to viral targets.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The introduction of the azetidine moiety might enhance this activity by altering the lipophilicity and thus the membrane permeability of the compound. In particular, azetidine-containing compounds have demonstrated improved minimum inhibitory concentrations (MIC) against various pathogens, including resistant strains .

The mechanism through which benzoic acid derivatives exert their biological effects often involves interference with metabolic pathways in pathogens. For instance, studies have shown that these compounds can inhibit key enzymes or disrupt cellular processes essential for pathogen survival .

Case Studies

  • Anti-HCV Activity : A series of benzoic acid derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication. The most potent compounds exhibited EC50 values comparable to existing antiviral therapies, highlighting the potential for developing new treatments based on this scaffold .
  • Antimicrobial Efficacy : In vitro studies demonstrated that azetidine-modified benzoic acid derivatives exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modifications led to a reduction in MIC values, indicating improved potency against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoic acid derivatives. Key findings include:

  • Azetidine Substitution : The presence of an azetidine ring has been shown to enhance antiviral and antimicrobial activities.
  • Chlorine Atom : The chlorine substitution at the 2-position appears to play a role in increasing lipophilicity and enhancing membrane penetration.
  • Hydrophobic Interactions : Modifications that increase hydrophobic character often correlate with improved biological activity .

Summary of SAR Findings

ModificationEffect on Activity
Azetidine RingEnhanced antiviral and antimicrobial activity
Chlorine SubstitutionImproved membrane permeability
Increased LipophilicityCorrelates with higher potency

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H

InChI Key

ZRQARLLXTQDKBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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